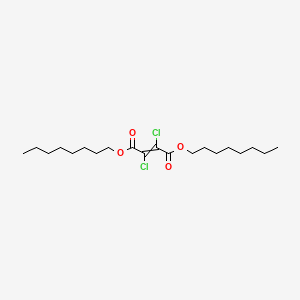
Dioctyl 2,3-dichlorobut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 2,3-dichlorobut-2-enedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36Cl2O4. It is an ester derived from 2,3-dichlorobutenedioic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl 2,3-dichlorobut-2-enedioate can be synthesized through the esterification of 2,3-dichlorobutenedioic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl 2,3-dichlorobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Dioctyl 2,3-dichlorobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the manufacture of plasticizers, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of dioctyl 2,3-dichlorobut-2-enedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also interact with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl fumarate: Similar in structure but lacks the chlorine atoms.
Dioctyl maleate: An isomer of dioctyl fumarate with different spatial arrangement of atoms.
Dioctyl phthalate: Another ester used as a plasticizer but with a different core structure.
Uniqueness
Dioctyl 2,3-dichlorobut-2-enedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific industrial and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
103521-56-8 |
|---|---|
Formule moléculaire |
C20H34Cl2O4 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
dioctyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C20H34Cl2O4/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
UCAYLVJPDIUBSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(=C(C(=O)OCCCCCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


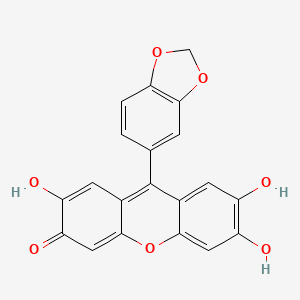
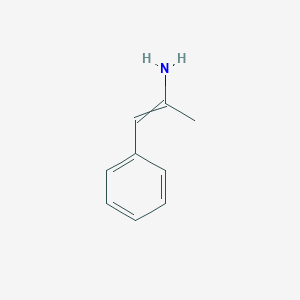
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
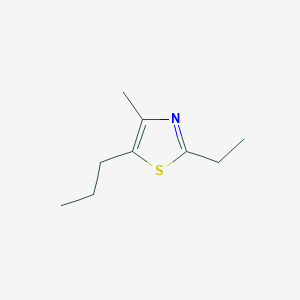
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
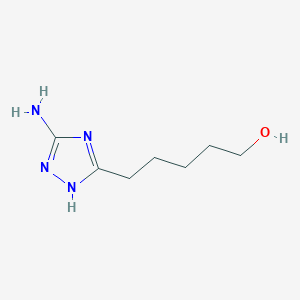
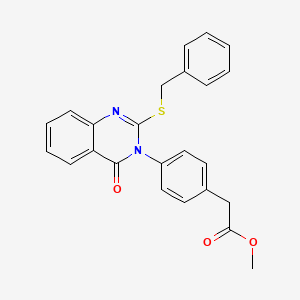
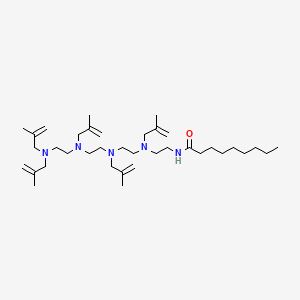
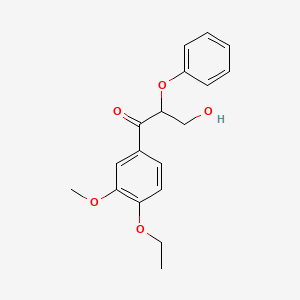


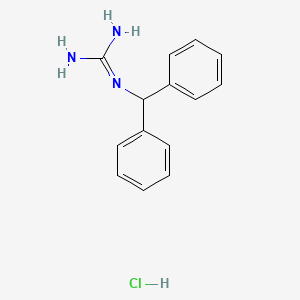
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
